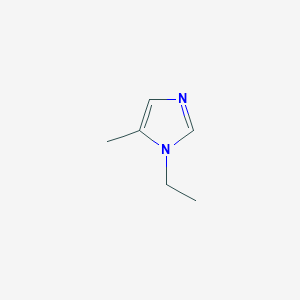
1-Ethyl-5-methyl-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-5-methyl-1h-imidazole” is a heterocyclic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Synthesis Analysis
The synthesis of imidazoles has been a topic of interest in recent years . A variety of methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C6H10N2 . The molecular weight of this compound is 110.1570 .Applications De Recherche Scientifique
Synthesis and Structural Studies
Complex Formation with Copper(II)
Ethylation of imidazole-4-acetate methyl ester leads to the formation of compounds that can react with copper(II) to form complexes. These complexes demonstrate specific electronic transitions and redox behaviors, important in inorganic chemistry and material science (Banerjee et al., 2013).
Synthesis of Imidazole Derivatives
Various synthetic routes have been developed for the creation of imidazole derivatives. These include the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a significant compound in organic synthesis (Kudzma & Turnbull, 1991).
Ionic Liquid Catalysis
The ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) is used as a catalyst for the synthesis of trisubstituted imidazoles, showcasing its application in green chemistry and pharmaceutical synthesis (Zang et al., 2010).
Corrosion Inhibition and Material Science
- Corrosion Inhibition Properties: Derivatives of imidazole have been studied for their ability to inhibit corrosion in metals, which is crucial in industrial applications. The formation of a protective layer on metal surfaces in corrosive environments has been observed (Ammal et al., 2018).
Pharmacological Applications
- β-Glucuronidase Inhibition: Derivatives of 1H-imidazole have been evaluated for their ability to inhibit β-glucuronidase, an enzyme involved in various physiological processes. This is significant for drug discovery and biomedical research (Salar et al., 2017).
Solvation and Chemical Interactions
- Solvation Studies: The solvation process and solute-solvent interactions of imidazole compounds have been examined. This is essential for understanding chemical reactions and processes in different solvents (Herrera-Castro & Torres, 2019).
Electrochemistry
- Electrochemical Behavior: The electrochemical behavior of imidazole derivatives has been studied, providing insights important for applications in electrochemistry and material sciences (Fonseca et al., 1993).
Orientations Futures
The future directions in the study of “1-Ethyl-5-methyl-1h-imidazole” and other imidazoles involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mécanisme D'action
Target of Action
1-Ethyl-5-methyl-1h-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms . For instance, some imidazole derivatives exhibit antiviral activity by inhibiting viral replication . The exact mechanism by which this compound interacts with its targets would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways . For instance, some imidazole derivatives have antiviral activity and may affect the viral replication pathway
Result of Action
Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.
Propriétés
IUPAC Name |
1-ethyl-5-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDUTIYEAAFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)
![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)
![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)
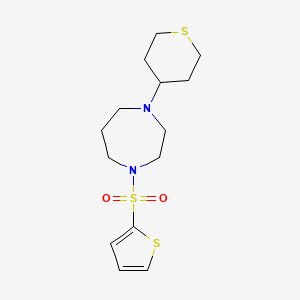
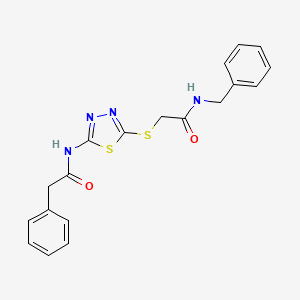
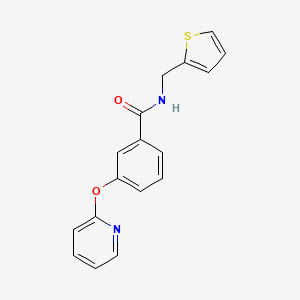
![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)
![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)
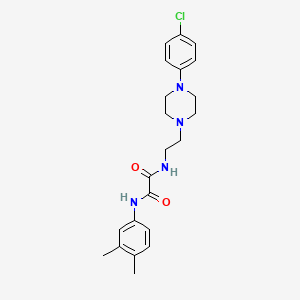
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2916785.png)